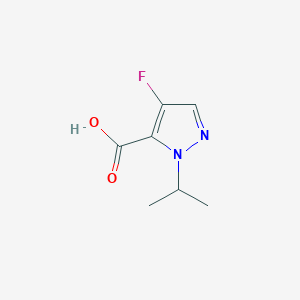![molecular formula C13H15N5O3 B2438867 1-(3-(6,7-ジヒドロピラゾロ[1,5-a]ピラジン-5(4H)-イル)-3-オキソプロピル)ピリミジン-2,4(1H,3H)-ジオン CAS No. 2034544-64-2](/img/structure/B2438867.png)
1-(3-(6,7-ジヒドロピラゾロ[1,5-a]ピラジン-5(4H)-イル)-3-オキソプロピル)ピリミジン-2,4(1H,3H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-one . Pyrazolo[1,5-a]pyrazin-4(5H)-ones are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds . They have been extensively studied in the biomedical field, leading to the discovery of various receptor antagonists, modulators, and inhibitors .
Synthesis Analysis
Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .科学的研究の応用
- この化合物は、代謝型グルタミン酸受容体サブタイプ 2 (mGluR2)の負のアロステリックモジュレーター (NAM)として作用します 。mGluRsは、中枢神経系 (CNS)におけるシナプス伝達とニューロンの興奮性に重要な役割を果たしています。グループII mGluRs (mGluR2を含む) は、皮質、海馬、線条体などの脳領域に局在しています。
- 研究者は、特定の治療薬のプロドラッグとして、ジヒドロピラゾロ[1,5-a]ピラジン-4(5H)-オンの使用を探求してきました 。これらの環状化合物は、非環状対応物と比較して、血漿暴露が向上しています。
- この化合物の合成には、7位での選択的ヨウ素化が含まれます 。このプロセスは、有機合成における選択的官能基化の重要性を強調しています。
神経薬理学と代謝型グルタミン酸受容体 (mGluRs)
プロドラッグ開発
合成方法論とヨウ素化反応
作用機序
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site different from the active site on the receptor, influencing receptor activity indirectly. As a NAM, this compound decreases the receptor’s response to glutamate, the natural ligand .
Biochemical Pathways
mGluR2 is involved in the modulation of synaptic transmission and neuronal excitability in the CNS by binding to glutamate . This binding activates the receptor to engage intracellular signaling partners, leading to various cellular events . The modulation of mGluR2 by this compound can affect these pathways and their downstream effects.
Result of Action
The action of this compound as a NAM of mGluR2 can lead to a decrease in the response to glutamate, potentially affecting neuronal excitability and synaptic transmission . This could have implications for various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Action Environment
Environmental factors such as pH can influence the stability of similar compounds Additionally, the efficacy of this compound may be influenced by factors such as the concentration of glutamate in the synaptic cleft and the presence of other allosteric modulators
将来の方向性
生化学分析
Biochemical Properties
Based on its structural similarity to other pyrazolo-pyrazinone compounds, it may interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
The molecular mechanism of action of 1-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is not well-defined . It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on how the effects of 1-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models .
Transport and Distribution
Future studies should aim to identify any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
特性
IUPAC Name |
1-[3-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-11-2-5-16(13(21)15-11)6-3-12(20)17-7-8-18-10(9-17)1-4-14-18/h1-2,4-5H,3,6-9H2,(H,15,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMOCFVSRDJFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-tert-butyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2438789.png)






![2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid](/img/structure/B2438796.png)


![5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2438802.png)

